Fmoc-L-アスパラギン酸

説明

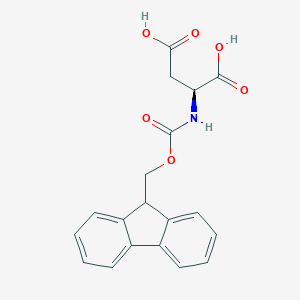

Fmoc-L-aspartic acid, also known as Fmoc-L-aspartic acid, is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-L-aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis

Fmoc-L-aspartic acid is a crucial building block in the Fmoc solid-phase peptide synthesis (SPPS) methodology, which is favored for its efficiency and ability to produce high-quality peptides. This method allows for the incorporation of Fmoc-L-aspartic acid into peptides with precise control over sequence and structure, making it essential for synthesizing therapeutic peptides and proteins .

Table 1: Comparison of Fmoc SPPS Efficiency

| Amino Acid | Aspartimide Formation (%) | d-Aspartic Acid Formation (%) |

|---|---|---|

| tBu | 1.65 | 9.1 |

| Mpe | 0.49 | 4.2 |

| Epe | 0.19 | 2.2 |

| Bno | 0.06 | 0.9 |

This table illustrates the efficiency of various protecting groups in minimizing aspartimide formation during peptide synthesis .

Tissue Engineering

Hydrogel Formation for Bone Tissue Engineering

Recent studies have demonstrated the potential of Fmoc-L-aspartic acid in creating hydrogels suitable for bone tissue engineering. These hydrogels exhibit excellent biocompatibility and mechanical stability, making them ideal scaffolds for osteogenic differentiation of pre-osteoblastic cells. The hydrogels can be formed by self-assembly in solutions containing calcium ions, enhancing their osteoinductive properties .

Case Study: Fmoc-Asp-OFm Hydrogels

- Objective : To evaluate the osteogenic potential of Fmoc-Asp-OFm hydrogels.

- Methodology : The hydrogels were formed in calcium chloride solutions, leading to significant calcium ion binding and phosphate enrichment.

- Results : Enhanced cell proliferation and alkaline phosphatase activity were observed, indicating effective osteogenic differentiation over a three-week culture period .

Drug Delivery Systems

Peptide-Based Therapeutics

Fmoc-L-aspartic acid is also utilized in developing peptide-based drug delivery systems targeting various diseases, including cancer and neurodegenerative disorders. Its role as a building block allows for the design of peptides that can effectively cross biological barriers and deliver therapeutic agents directly to target cells .

Neurological Research

Role in Neurodegenerative Disease Studies

Research indicates that Fmoc-L-aspartic acid derivatives may play a role in studying neurodegenerative diseases by forming metal-peptide complexes that facilitate the understanding of disease mechanisms and potential treatments . The ability to modify peptides with Fmoc-L-aspartic acid enhances their interaction with metal ions, which is critical in neurobiology.

作用機序

Target of Action

Fmoc-L-aspartic acid, also known as Fmoc-Asp-OH, is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid, which means it is used as a building block in the creation of more complex peptide structures . The primary targets of Fmoc-Asp-OH are the peptide chains that are being synthesized .

Mode of Action

Fmoc-Asp-OH interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Fmoc group serves as a protective group, preventing unwanted side reactions during the synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the aspartic acid residue .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Asp-OH are those involved in peptide synthesis . The addition of Fmoc-Asp-OH to a peptide chain can influence the structure and function of the final peptide product . The exact effects depend on the specific peptide being synthesized and the position of the aspartic acid residue within the peptide.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Asp-OH are not typically discussed in the traditional sense. Instead, its properties in relation to its role in peptide synthesis are considered. For example, its stability under the conditions of peptide synthesis and its reactivity with other amino acids are important factors .

Result of Action

The result of Fmoc-Asp-OH’s action is the successful incorporation of an aspartic acid residue into a peptide chain . This can have various effects on the final peptide, depending on the specific peptide and the role of aspartic acid within it. Aspartic acid is an acidic, charged (at physiological pH), aliphatic amino acid that can influence the properties of the peptide .

Action Environment

The action of Fmoc-Asp-OH is influenced by the conditions of the peptide synthesis . Factors such as the pH, temperature, and the presence of other reactants can all influence the efficiency and success of the incorporation of Fmoc-Asp-OH into a peptide chain .

生化学分析

Biochemical Properties

Fmoc-L-aspartic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is involved in the activation reaction by DCCD/Oxyma and the coupling of the activated Fmoc-amino acid to another amino acid . The main driving force behind the self-assembly process of Fmoc-modified short peptides is a combination of the fluorenyl hydrophobic and π-π interactions .

Cellular Effects

The cellular effects of Fmoc-L-aspartic acid are primarily observed in its role in peptide synthesis. It contributes to the formation of well-ordered fibrous structures . These structures can influence cell function by providing a framework for cellular processes.

Molecular Mechanism

The molecular mechanism of Fmoc-L-aspartic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-L-aspartic acid is used to prevent the formation of aspartimide by-products in Fmoc solid-phase peptide synthesis . Over time, the Fmoc group is removed, allowing for the continuation of the peptide synthesis process .

Metabolic Pathways

Fmoc-L-aspartic acid is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .

生物活性

Fmoc-L-aspartic acid (Fmoc-L-Asp) is a derivative of aspartic acid that is widely used in peptide synthesis and has garnered attention for its biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by recent research findings.

Overview of Fmoc-L-Aspartic Acid

Fmoc-L-aspartic acid is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. This modification enhances its stability during peptide synthesis and allows for selective deprotection under basic conditions. The compound is instrumental in the formation of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

1. Cell Proliferation and Differentiation

Recent studies have demonstrated that Fmoc-L-Asp can significantly influence cell proliferation and differentiation. For instance, hydrogels formed from Fmoc-L-Asp exhibited a notable increase in alkaline phosphatase (ALP) activity, which is a marker for osteoblastic differentiation. In vitro experiments showed a 7-fold increase in cell numbers after 10 days of incubation compared to control groups, indicating enhanced proliferation potential of pre-osteoblasts cultured on these hydrogels .

| Time Point (Days) | Cell Population Increase (Fold Change) | ALP Activity Increase |

|---|---|---|

| 7 | 2.5 | Significant |

| 10 | 7 | Five-fold increase |

| 14 | - | Peak ALP activity |

| 21 | - | Continued differentiation |

2. Self-Assembly Properties

Fmoc-L-Asp has been shown to self-assemble into nanostructures that are biocompatible and stable. The self-assembly process is influenced by environmental factors such as pH and ionic strength. Studies indicate that under neutral to acidic conditions, Fmoc-L-Asp forms well-defined crystalline structures through π–π stacking interactions among Fmoc groups . This property makes it a promising candidate for drug delivery systems and biomaterials.

3. Hydroxyapatite Binding

Research has indicated that peptides derived from Fmoc-L-Asp exhibit strong binding affinities for hydroxyapatite, which is crucial for bone tissue engineering applications. Comparative studies found no significant differences in the binding affinities of Fmoc-(L-Asp) and its D-enantiomer counterparts, suggesting that both forms could be utilized effectively in biomedical applications .

The biological effects of Fmoc-L-Asp can be attributed to several mechanisms:

- Cell Signaling : Fmoc-L-Asp may modulate signaling pathways involved in cell growth and differentiation.

- Matrix Formation : Its ability to form hydrogels allows for the creation of a supportive extracellular matrix that promotes cell attachment and growth.

- Ion Interaction : The interaction with calcium ions enhances mineralization processes crucial for bone formation.

Case Study 1: Osteogenic Differentiation

A study focused on the use of Fmoc-L-Asp-based hydrogels for promoting osteogenic differentiation in MC3T3-E1 pre-osteoblast cells demonstrated significant increases in both ALP activity and calcium deposition over time. The results indicated that these hydrogels could serve as effective scaffolds in bone regeneration therapies .

Case Study 2: Peptide Stability

In vivo studies have shown that peptides containing Fmoc-L-Asp exhibit varying stability based on their configuration. For example, D-amino acid peptides were found to be more stable than their L-counterparts, which is essential for therapeutic applications where prolonged circulation time is desired .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427054 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119062-05-4 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Fmoc-L-aspartic acid in peptide chemistry?

A1: Fmoc-L-aspartic acid is a key building block in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protecting group strategy. [, , ] This strategy relies on the Fmoc group to protect the α-amino group of the aspartic acid, allowing for controlled and sequential addition of amino acids during peptide chain elongation on a solid support. [, ]

Q2: What are the advantages of using Fmoc-L-aspartic acid in Fmoc-based SPPS compared to other aspartic acid derivatives?

A2: Fmoc-L-aspartic acid offers several advantages in Fmoc-based SPPS. The Fmoc group can be removed under mild basic conditions, which are orthogonal to the acid-labile tBu protecting group commonly used for the aspartic acid side chain. [, ] This orthogonality is crucial for preventing premature deprotection of the side chain during Fmoc removal steps.

Q3: Are there any known challenges associated with using Fmoc-L-aspartic acid in peptide synthesis?

A3: Yes, one challenge is the potential for aspartimide formation, a side reaction that can occur during Fmoc-based SPPS. [] Aspartimide formation involves cyclization of the aspartic acid residue, leading to undesired byproducts and potentially reduced yield of the target peptide. [] Researchers have explored various strategies to minimize aspartimide formation, including using different protecting groups for the aspartic acid side chain and backbone protection strategies for neighboring residues. []

Q4: Are there any specific modifications mentioned in the research that can be made to Fmoc-L-aspartic acid for particular applications?

A4: Yes, one study describes the synthesis of an Fmoc-L-aspartic acid derivative modified at the β-carboxyl group with a p-aminobenzyl-EDTA moiety. [] This modification enables the incorporation of a metal-chelating group into peptides, creating reagents for affinity cleavage of proteins and nucleic acids. []

Q5: Beyond peptide synthesis, are there other research areas where modified Fmoc-amino acids, like Fmoc-L-aspartic acid derivatives, have shown potential?

A5: Research indicates that modified single Fmoc-amino acids can self-assemble into various nanostructures. [] For example, Fmoc-L-aspartic acid 4-tert-butyl ester formed rod-like structures under different conditions. [] This self-assembly property suggests potential applications in material chemistry and bioscience for designing novel nanomaterials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。